molecular formula C14H10F2O B1302726 2-(3,4-Difluorophenyl)-1-phenylethanone CAS No. 845781-26-2

2-(3,4-Difluorophenyl)-1-phenylethanone

Cat. No. B1302726
CAS RN: 845781-26-2
M. Wt: 232.22 g/mol
InChI Key: VASGMXRRRZLAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-1-phenylethanone, also known as DFPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity smell and is soluble in organic solvents such as ethanol and acetone. DFPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral properties. In addition, DFPA has been used in a number of laboratory experiments to study its effects on various biochemical and physiological processes.

Scientific Research Applications

Material Science and Polymer Chemistry

  • The development of poly(arylene ether sulfone)s incorporating difluoro aromatic ketone monomers showcases the synthesis of materials with enhanced properties, such as hydroxide conductivity, dimensional stability, and alkaline resistance, highlighting their potential in fuel cell applications (Shi et al., 2017).
  • Research on polymers containing the 3,4-difluoro-phenyl moiety, specifically sulfonated poly(arylene ether sulfone) variants, indicates improved phase separation and oxidative stability, which can significantly enhance proton conductivity, suggesting utility in proton exchange membranes (Chen et al., 2017).

Catalysis and Synthetic Chemistry

  • Microwave-assisted fluorination techniques for the synthesis of 1-aryl-2-fluoroethanones, including derivatives of 3,4-difluorophenyl compounds, demonstrate an efficient, environmentally friendly method for producing fluoroorganic compounds with potential applications in pharmaceuticals and agrochemicals (Thvedt et al., 2009).
  • The synthesis of novel N-heterocycle substituted phenylethanone derivatives illustrates the broad utility of difluorophenyl ketones in creating compounds with potential biological activity, showcasing the versatility of these structures in medicinal chemistry (Mao Ze-we, 2015).

Green Chemistry

  • A study on the electrochemical reduction of acetophenone to 1-phenylethanol under different atmospheres highlights the potential of using difluorophenyl-related ketones in green chemistry applications, where environmentally benign solvents and conditions are preferred (Zhao et al., 2011).

Organic Synthesis and Process Development

  • The development of a practical enzymatic process for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an important chiral intermediate for pharmaceuticals, illustrates the application of biocatalysis in synthesizing complex molecules, thereby enhancing the sustainability of chemical processes (Guo et al., 2017).

properties

IUPAC Name

2-(3,4-difluorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASGMXRRRZLAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279554
Record name 2-(3,4-Difluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845781-26-2
Record name 2-(3,4-Difluorophenyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.